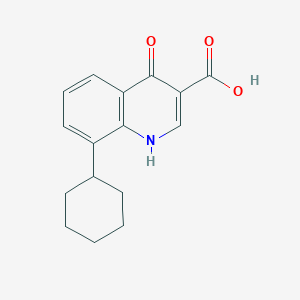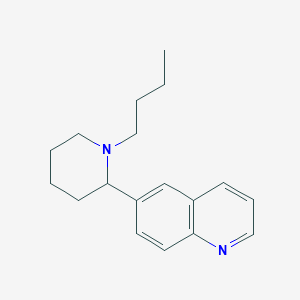
6-(1-Butylpiperidin-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Butylpiperidin-2-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique structural properties and biological activities .
Métodos De Preparación
The synthesis of 6-(1-Butylpiperidin-2-yl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction typically requires an acid or base catalyst to facilitate the cyclocondensation process . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Industrial production methods often focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
6-(1-Butylpiperidin-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, p-toluene sulfonic acid, and neodymium (III) nitrate hexahydrate . For example, the Friedländer synthesis involves an initial amino-ketone condensation followed by cyclocondensation to produce the quinoline derivative . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(1-Butylpiperidin-2-yl)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives have demonstrated antimicrobial, antifungal, antiviral, and antitumor activities .
Mecanismo De Acción
The mechanism of action of 6-(1-Butylpiperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is crucial for their antibacterial activity. Additionally, the structural diversity of quinoline compounds allows them to exhibit high and selective activity through different mechanisms of action, with low toxicity on human cells .
Comparación Con Compuestos Similares
6-(1-Butylpiperidin-2-yl)quinoline can be compared with other quinoline derivatives, such as 8-nitroquinoline and 2-aryl 4-substituted quinolines . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 8-nitroquinoline has shown activity against clinical isolates, while 2-aryl 4-substituted quinolines are synthesized using oxidative cyclization methods . The uniqueness of this compound lies in its specific structural configuration, which contributes to its distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C18H24N2 |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
6-(1-butylpiperidin-2-yl)quinoline |
InChI |
InChI=1S/C18H24N2/c1-2-3-12-20-13-5-4-8-18(20)16-9-10-17-15(14-16)7-6-11-19-17/h6-7,9-11,14,18H,2-5,8,12-13H2,1H3 |
Clave InChI |
RQYZJJJYKUUIFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


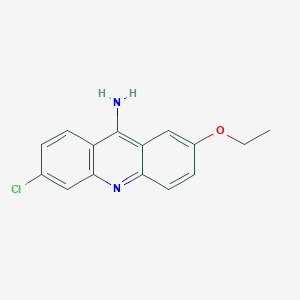
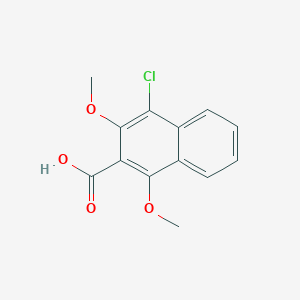
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
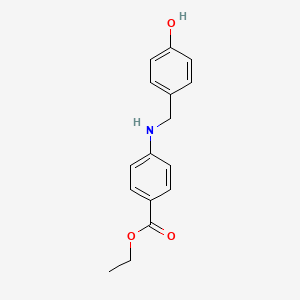
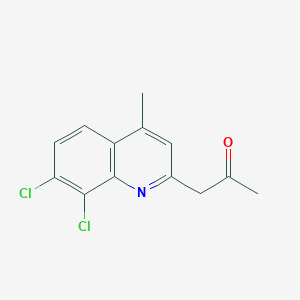
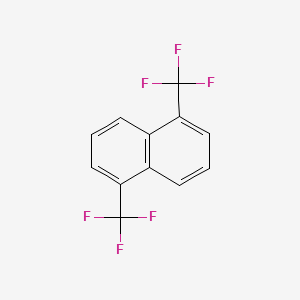

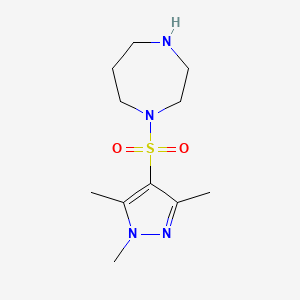
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)


![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)
